Regioisomeric Selectivity: 6,7- vs. 7,8-Dihydroxyisoquinoline-3-carboxamide in p56lck Tyrosine Kinase Inhibition
In a direct head-to-head comparison within the same study series, the 7,8-dihydroxy substitution pattern was identified as essential for p56lck inhibitory activity, whereas the 6,7-dihydroxy isomer (the target compound) showed no meaningful inhibition of this kinase [1]. Independent ChEMBL-curated BindingDB data confirm that 6,7-dihydroxyisoquinoline-3-carboxamide inhibits p56lck with an IC50 of 1.90 × 10^6 nM (1.9 mM), which is approximately 3,800-fold weaker than the 7,8-dihydroxy analog (IC50 = 0.5 µM = 500 nM) [2][3]. This near-complete loss of activity upon moving the dihydroxy substitution from positions 7,8 to 6,7 establishes the target compound as an effective negative control for p56lck-dependent assays.
| Evidence Dimension | p56lck tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.90 × 10^6 nM (1.9 mM, autophosphorylation assay, immunopurified p56lck) |
| Comparator Or Baseline | 7,8-Dihydroxyisoquinoline-3-carboxamide (13): IC50 = 0.5 µM (500 nM, same assay system) |
| Quantified Difference | ~3,800-fold lower potency for the 6,7-isomer relative to 7,8-isomer |
| Conditions | Inhibition of autophosphorylation of immunopurified p56lck; data curated by ChEMBL from Burke et al. (1992) and Burke et al. (1993) J Med Chem 36(4):425-32 |
Why This Matters
For researchers studying p56lck-mediated signaling, the target compound is uniquely suited as a regioisomer-matched negative control, unlike generic kinase inhibitors that lack the same core scaffold.
- [1] Burke TR Jr, Ford H, Osherov N, Levitzki A, Stefanova I, Horak ID, Marquez VE. Arylamides of hydroxylated isoquinolines as protein-tyrosine kinase inhibitors. Bioorg Med Chem Lett. 1992;2(12):1771-1774. DOI: 10.1016/S0960-894X(00)80473-4. View Source
- [2] BindingDB BDBM50046760. Target: Tyrosine-protein kinase Lck (Human). IC50: 1.90E+6 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50046760 View Source
- [3] Burke TR Jr, et al. Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. J Med Chem. 1993;36(4):425-32. DOI: 10.1021/jm00056a001. PMID: 8474097. View Source
